molecular formula C15H23NO B1488628 {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol CAS No. 1455066-73-5

{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol

Cat. No. B1488628
CAS RN: 1455066-73-5
M. Wt: 233.35 g/mol
InChI Key: QYBROVMWOSRYRR-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization Techniques : Research on similar compounds such as [{1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol] and [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol demonstrates the use of spectroscopic techniques and X-ray diffraction for synthesis and structural confirmation. These compounds exhibit chair conformation in the piperidine ring and distorted tetrahedral geometry around the S atom, suggesting similar properties for {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol (S. Naveen et al., 2015); (H. R. Girish et al., 2008).

Antiproliferative Activity

  • Antiproliferative Properties : Research involving diphenyl(piperidin-4-yl) methanol derivatives highlights their potential in cell antiproliferation activity. Certain derivatives have shown potent antiproliferative activity on various carcinoma cell lines, indicating the potential of {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol in this area (S. B. B. Prasad et al., 2008); (S. Benaka Prasad et al., 2010).

Catalytic Applications

  • Catalytic Activities : Compounds like cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes demonstrate the ability to catalyze oxidative cyclization, suggesting potential catalytic applications for {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol in similar chemical reactions (M. Dönges et al., 2014).

Enantioselective Addition

  • Enantioselective Chemical Reactions : Studies on bis-(3,5-dimethylphenyl)(( S )-pyrrolidin-2-yl)methanol as an organocatalyst for enantioselective Michael addition highlight the potential for {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol in similar applications (A. Lattanzi, 2006).

Future Directions

Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .

properties

IUPAC Name

[1-[(3,4-dimethylphenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-3-4-15(9-13(12)2)10-16-7-5-14(11-17)6-8-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBROVMWOSRYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCC(CC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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